Yobyrine
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Overview
Description
Yobyrine is an indole alkaloid derived from the roots of Rauwolfia serpentina, a plant known for its medicinal properties. This compound is structurally related to other indole alkaloids such as yohimbine and reserpine. This compound has been studied for its potential pharmacological effects and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Yobyrine can be synthesized through the dehydrogenation of yohimbine. The process involves the use of selenium as a dehydrogenating agent. The reaction conditions typically include heating the reactants to a high temperature to facilitate the removal of hydrogen atoms from yohimbine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of yohimbine from the roots of Rauwolfia serpentina, followed by its chemical transformation into this compound. The extraction process includes solvent extraction and purification steps to isolate yohimbine, which is then subjected to dehydrogenation to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Yobyrine undergoes several types of chemical reactions, including:
Substitution: This compound can undergo substitution reactions with aldehydes, forming condensation products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aldehydes in the presence of an acid catalyst.
Major Products Formed
Oxidation: Phthalic acid.
Reduction: Tetrahydrothis compound.
Substitution: Condensation products with aldehydes.
Scientific Research Applications
Mechanism of Action
Yobyrine exerts its effects by interacting with specific molecular targets in the body. It is known to block presynaptic alpha-2 adrenergic receptors, leading to an increase in parasympathetic (cholinergic) activity and a decrease in sympathetic (adrenergic) activity. This mechanism is similar to that of yohimbine, another indole alkaloid . The increased cholinergic activity is associated with various physiological effects, including vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Yobyrine is structurally and functionally similar to other indole alkaloids such as:
This compound’s uniqueness lies in its specific substitution pattern and its ability to form condensation products with aldehydes, which distinguishes it from other indole alkaloids .
Properties
CAS No. |
525-15-5 |
---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H16N2/c1-13-6-2-3-7-14(13)12-18-19-16(10-11-20-18)15-8-4-5-9-17(15)21-19/h2-11,21H,12H2,1H3 |
InChI Key |
LQCWIBNVYWPLIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
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